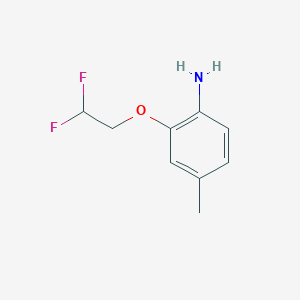![molecular formula C12H8ClN3O B3374257 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine CAS No. 1018053-24-1](/img/structure/B3374257.png)
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine
Vue d'ensemble
Description
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is a derivative of pyrimidine, a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A series of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives were synthesized and functionalized in a study . The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which include analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Mécanisme D'action
Target of Action
The primary target of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in mediating the response to VEGF, which is a key factor in angiogenesis, the formation of blood vessels from pre-existing vasculature. This makes VEGFR-2 an important target in cancer therapy .
Mode of Action
This compound interacts with VEGFR-2 by inhibiting its activity . This compound is structurally similar to nucleic purine bases and is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . The inhibition of VEGFR-2 disrupts the signal transduction pathways that promote angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption can lead to the inhibition of tumor growth, as the formation of new blood vessels is prevented, thereby cutting off the supply of nutrients to the tumor .
Pharmacokinetics
The ADME (Administration, Distribution, Metabolism, and Excretion) properties of this compound were predicted to assess its druglikeness . .
Result of Action
The inhibition of VEGFR-2 by this compound leads to the disruption of the VEGF signaling pathway, resulting in the inhibition of angiogenesis . This can lead to the inhibition of tumor growth .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine in lab experiments is its potent inhibitory effects on various enzymes and receptors. This makes it an attractive candidate for developing new drugs and studying the mechanisms of various diseases. Additionally, this compound is relatively easy to synthesize and can be synthesized using standard laboratory equipment.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer this compound to cells or animals in a laboratory setting. Additionally, the toxicity of this compound is not fully understood, which can make it challenging to determine the appropriate dosage for experiments.
Orientations Futures
There are various future directions for 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine research. One potential direction is to study the mechanism of action of this compound in more detail. This could involve identifying the specific enzymes and receptors that this compound inhibits and determining the downstream effects of this inhibition. Additionally, future research could focus on developing new drugs based on this compound's structure and inhibitory effects.
Another potential direction for this compound research is to study its potential applications in treating other diseases besides cancer. This compound's inhibitory effects on various enzymes and receptors make it an attractive candidate for developing drugs to treat a wide range of diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promise in various scientific research applications. Its potent inhibitory effects on various enzymes and receptors make it an attractive candidate for drug discovery and development. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer treatment. While there are limitations to using this compound in lab experiments, its potential applications in scientific research make it an exciting area of study for future research.
Applications De Recherche Scientifique
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine has been studied extensively for its potential applications in scientific research. One of the primary research areas where this compound has shown promise is drug discovery and development. This compound has been shown to have potent inhibitory effects on various enzymes and receptors, making it an attractive candidate for developing new drugs. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine are intriguing. It has been found to have potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) . This suggests that it may interact with this enzyme, potentially influencing its function and the biochemical reactions it catalyzes.
Cellular Effects
In terms of cellular effects, this compound has been evaluated in vitro for its cytotoxic activity against a panel of four human cancer cell lines . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies have been performed to assess the binding mode of this compound to the VEGFR-2 active site . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Propriétés
IUPAC Name |
7-chloro-2-(2-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-7-4-2-3-5-8(7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDSXNEVPKMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224072 | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018053-24-1 | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
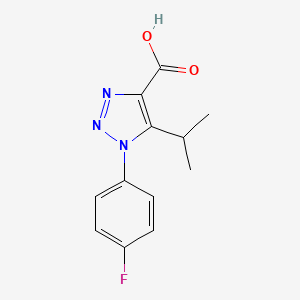
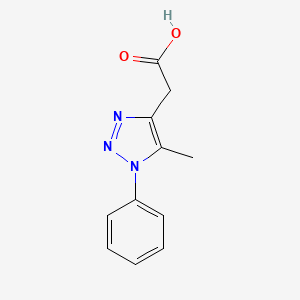
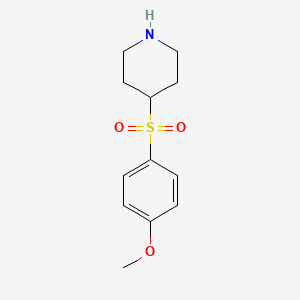
![Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3374227.png)
![3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374237.png)
![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3374241.png)
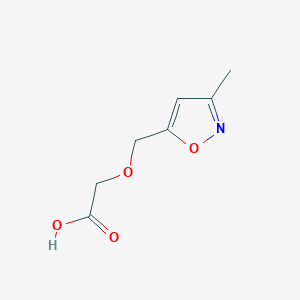

![3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374254.png)
